
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS: 2881-63-2) is a β-keto ester derivative characterized by a 4-chlorophenyl group attached to a ketone moiety and an ethyl ester functional group. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol . This compound is widely employed as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolones, triazolopyrimidines, and imidazo[1,2-a]pyridines . Its reactivity stems from the active methylene group adjacent to the ketone, enabling condensation, cyclization, and nucleophilic substitution reactions .
Preparation Methods
Traditional Claisen Condensation
The classical Claisen condensation remains a cornerstone for synthesizing β-keto esters. For Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, this method involves the reaction of ethyl acetate with 4-chloroacetophenone under basic conditions .
Reaction Conditions
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Base : Sodium ethoxide (NaOEt, 1.2 equiv)
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Solvent : Anhydrous ethanol
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Temperature : Reflux (78°C)
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Time : 6–8 hours
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Work-up : Acidification with dilute HCl, extraction with dichloromethane, and column chromatography (EtOAc/hexane)
Yield : 74%
Purity : >95% (HPLC)
Key Advantages:
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Utilizes inexpensive starting materials.
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Straightforward protocol amenable to laboratory-scale synthesis.
Limitations:
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Moderate yield due to competing side reactions (e.g., self-condensation of ethyl acetate).
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Requires rigorous anhydrous conditions.
Crossed Claisen Condensation with Acid Chlorides
Crossed Claisen condensations between ethyl acetate and 4-chlorobenzoyl chloride offer improved selectivity. This method leverages the reactivity of acid chlorides to enhance efficiency .
Reaction Conditions
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Reagents : 4-Chlorobenzoyl chloride (1.1 equiv), ethyl acetate (1.0 equiv)
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Base : Triethylamine (Et₃N, 2.0 equiv)
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Catalyst : Calcium chloride (CaCl₂, 10 mol%)
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Solvent : Dichloromethane (DCM)
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Temperature : Room temperature (25°C)
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Time : 3 hours
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Work-up : Filtration, solvent evaporation, and silica gel chromatography
Yield : 90%
Purity : 98% (NMR)
Key Advantages:
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High yield and selectivity due to the electrophilic nature of acid chlorides.
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Mild reaction conditions minimize decomposition.
Limitations:
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Sensitivity to moisture necessitates careful handling.
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Higher cost of acid chlorides compared to ketones.
Titanium-Catalyzed Claisen Condensation
Titanium(IV) chloride (TiCl₄)-mediated Claisen condensation represents a modern, catalytic approach. This method is particularly effective for large-scale synthesis .
Reaction Conditions
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Catalyst : TiCl₄ (10 mol%)
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Base : Tributylamine (Bu₃N, 2.0 equiv)
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Additive : N-Methylimidazole (20 mol%)
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Solvent : Toluene
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Temperature : 0–25°C
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Time : 1–2 hours
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Work-up : Aqueous extraction, drying (MgSO₄), and distillation
Yield : 92%
Purity : >99% (GC-MS)
Key Advantages:
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Exceptional selectivity (cross/self >99:1).
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Short reaction time and scalability for industrial applications.
Limitations:
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Requires specialized catalysts and strict temperature control.
Industrial-Scale Continuous Flow Synthesis
Continuous flow reactors optimize the synthesis of this compound by enhancing heat and mass transfer .
Reaction Conditions
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Reactants : Diethyl carbonate, 4-chloroacetophenone
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Catalyst : Amberlite IRA-400 (ion-exchange resin)
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Solvent : Ethanol-THF (1:1 v/v)
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Temperature : 45°C
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Residence Time : 1 hour
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Work-up : Solvent evaporation, aqueous extraction, and vacuum distillation
Yield : 85%
Purity : 97% (HPLC)
Key Advantages:
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High throughput and consistent product quality.
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Reduced solvent usage and waste generation.
Limitations:
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Capital-intensive setup.
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Catalyst regeneration required for sustained efficiency.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 3-(4-chlorophenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-chloroaniline under reflux conditions, often utilizing acetic acid as a catalyst. This process can be scaled for industrial production using continuous flow reactors to enhance yield and purity.
Chemical Properties:
- Molecular Weight: 232.66 g/mol
- Boiling Point: Approximately 300 °C
- Solubility: Soluble in organic solvents like ethanol and dichloromethane.
Scientific Research Applications
This compound has diverse applications across several scientific disciplines:
Chemistry
- Intermediate in Synthesis: It serves as an important intermediate in the synthesis of various heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals.
- Reactivity: The compound can undergo oxidation to form carboxylic acids, reduction to alcohols, and nucleophilic substitution reactions involving the chlorophenyl group.
Biology
- Biological Activity: Research indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit enzymes related to cell proliferation, making them candidates for anticancer drug development .
- Enzyme Inhibition Studies: Comparative studies have demonstrated that modifications to the chlorophenyl moiety can enhance enzyme inhibition efficacy, particularly against acetylcholinesterase (AChE), relevant for neurodegenerative conditions such as Alzheimer's disease .
Medicine
- Pharmaceutical Development: this compound is explored as a precursor for novel pharmaceutical agents. Its derivatives have shown promise in treating various diseases due to their biological activities .
- Case Studies: Several studies have synthesized derivatives of this compound and evaluated their biological activities. For example, one study reported strong inhibitory effects on AChE by certain derivatives, indicating potential therapeutic applications in neurodegenerative diseases.
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate differ primarily in the substituents on the phenyl ring or the ester group. Below is a detailed analysis of its closest analogs, highlighting differences in synthesis, reactivity, and applications.
Substituent Variations on the Phenyl Ring
Key Observations :
- Electron-withdrawing vs. electron-donating groups : Chlorine (4-chlorophenyl) and fluorine (4-fluorophenyl) enhance electrophilic reactivity, while methoxy groups (e.g., 4-methoxyphenyl in ) reduce reactivity due to electron donation .
- Lipophilicity : Dichlorophenyl analogs exhibit higher logP values, making them suitable for membrane-penetrating pharmaceuticals .
Variations in the Ester Group
Key Observations :
- Ethyl vs. methyl esters: Ethyl esters (e.g., this compound) offer better stability during prolonged reactions compared to methyl esters .
- Functional group modifications : Chlorination at the α-position () introduces new reaction pathways, such as Suzuki couplings or heterocycle formations.
Biological Activity
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article presents an overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
This compound is characterized by its unique chemical structure that allows it to interact with various biological targets. The compound can be synthesized through several methods, often involving the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, it has shown significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Bacillus subtilis | 12 | 100 |
Escherichia coli | 10 | 100 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. Notably, it has been evaluated against several cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2).
In a recent study, the compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 12.5 | PI3K/Akt signaling pathway inhibition |
HEP2 | 15.0 | Induction of apoptosis |
The mechanism of action appears to involve the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers. This pathway's deregulation is commonly associated with tumorigenesis, making it a viable target for therapeutic intervention .
Case Studies
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Case Study on Colorectal Cancer:
A study conducted on HCT-116 cells revealed that treatment with this compound led to increased apoptosis markers and decreased expression of anti-apoptotic proteins such as Bcl-2. This suggests that the compound may promote programmed cell death in colorectal cancer cells. -
Case Study on Epidermoid Carcinoma:
In epidermoid carcinoma (HEP2) models, the compound was found to inhibit cell migration and invasion, indicating its potential role in preventing metastasis. The study highlighted that this compound could disrupt the epithelial-mesenchymal transition (EMT), a critical step in cancer progression .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate?
The compound is typically synthesized via acid-catalyzed esterification. A common protocol involves reacting 3-(4-chlorophenyl)-3-oxopropanoic acid with ethanol in the presence of concentrated sulfuric acid (0.5–1.5 mol%) under reflux for 6–8 hours. Yields >75% are achievable with rigorous moisture control . Alternative routes include transesterification of methyl esters under basic conditions, though this requires careful pH monitoring to avoid ketone decomposition .
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H NMR : Ester methyl protons appear as a triplet (δ 1.2–1.4 ppm), with the ketone carbonyl proton at δ 3.5–3.7 ppm. The 4-chlorophenyl aromatic protons resonate as doublets (δ 7.4–7.6 ppm) .
- IR spectroscopy : Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone) .
- Mass spectrometry : Molecular ion peak at m/z 226.6 (C₁₁H₁₁ClO₃⁺) with characteristic fragmentation patterns for the chlorophenyl group .
Q. What are the primary chemical reactions of this compound?
- Claisen condensation : Forms diketones with bases like NaH, useful for constructing polycyclic frameworks .
- Nucleophilic substitution : The 4-chlorophenyl group reacts with amines or thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions) to yield aryl-substituted derivatives .
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ reduces both ketone and ester groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during scale-up synthesis?
Critical parameters include:
- Catalyst screening : Sulfuric acid outperforms p-toluenesulfonic acid in minimizing di-ester by-products (yield improvement: 12–15%) .
- Temperature control : Gradual heating to 80°C prevents thermal degradation of the ketone moiety.
- In-situ monitoring : Real-time FTIR tracks esterification progress, reducing over-reaction risks .
Q. What computational approaches elucidate the compound’s reactivity in biological systems?
- DFT calculations : Identify the β-keto ester moiety as the primary electrophilic site (LUMO energy: −1.8 eV), explaining its reactivity in Michael additions .
- Molecular docking : Predicts binding affinity (−8.2 kcal/mol) with bacterial FabH enzymes, aligning with observed antimicrobial activity .
Q. How do structural modifications (e.g., halogen substitution) affect spectroscopic properties?
Comparative studies show:
- 4-Cl vs. 4-Br substitution : Bromine increases aromatic proton deshielding (Δδ +0.3 ppm in 1H NMR) due to higher electronegativity .
- 4-Cl vs. 4-F substitution : Fluorine reduces UV absorbance at 260 nm (ε decreases by ~30%), impacting photostability assays .
Q. What contradictions exist in reported biological activities of derivatives?
- Antimicrobial activity : EC₅₀ values vary widely (2–50 µM) depending on substituent position. Para-chloro derivatives show consistent Gram-positive inhibition, while meta-substituted analogs exhibit erratic results .
- Enzyme inhibition : Discrepancies in IC₅₀ values for COX-2 inhibition (e.g., 5 µM vs. 22 µM in separate studies) suggest assay-dependent interference from esterase hydrolysis .
Q. Methodological Guidance
Q. What experimental designs resolve conflicting data on degradation pathways?
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via HPLC-MS to identify major impurities (e.g., 4-chlorobenzoic acid) .
- Isotopic labeling : Use ¹³C-labeled ethanol in esterification to trace hydrolysis mechanisms .
Q. How can regioselectivity challenges in nucleophilic substitution be addressed?
- Directing group strategies : Introduce temporary nitro groups at the 3-position to steer substitution to the 4-chlorophenyl ring, later reduced to amines .
- Microwave-assisted synthesis : Enhances para-selectivity (from 60% to 85%) by accelerating reaction kinetics .
Q. What analytical workflows validate purity for pharmacological studies?
- HPLC-DAD/ELSD : Dual detection ensures absence of non-UV-active impurities (e.g., inorganic salts).
- Elemental analysis : Confirm Cl content (theoretical: 15.6%; deviation >0.3% indicates contamination) .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCZHKABHPDNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183001 | |
Record name | Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2881-63-2 | |
Record name | Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2881-63-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-(4-chlorophenyl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENEPROPANOIC ACID, 4-CHLORO-BETA-OXO-, ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6EC2D6ZXZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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